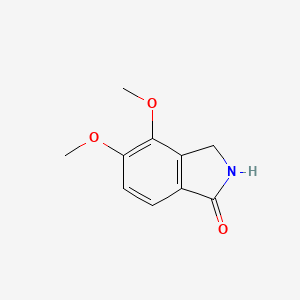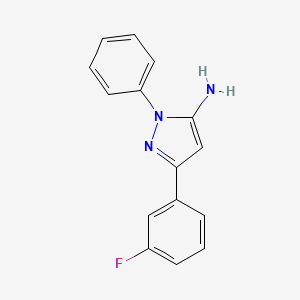
3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as FP-PAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. Specifically, 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and survival. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. Additionally, 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its high potency and specificity. It has been shown to have potent activity against cancer cells and other disease targets at low concentrations. Additionally, it has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for therapeutic development. However, one of the limitations of using 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. One of the areas of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine and its potential therapeutic targets. Future studies could also focus on the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine in vivo. Finally, there is a need for preclinical and clinical trials to evaluate the safety and efficacy of 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine as a potential therapeutic agent for various diseases.
Conclusion
In conclusion, 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and specificity make it a promising candidate for therapeutic development in various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to elucidate its mechanism of action and potential therapeutic targets, as well as to evaluate its safety and efficacy in preclinical and clinical trials.
Scientific Research Applications
3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-(3-fluorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEODRQAFDKJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594446 | |
| Record name | 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
1015844-72-0 | |
| Record name | 3-(3-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




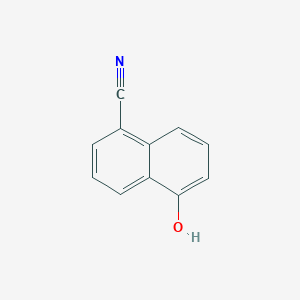
![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

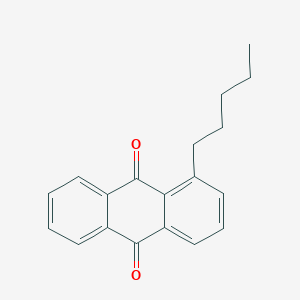
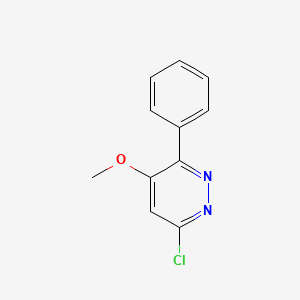
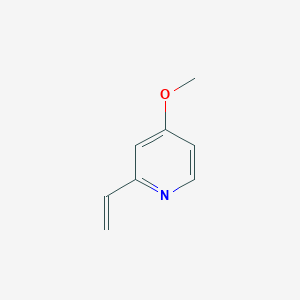
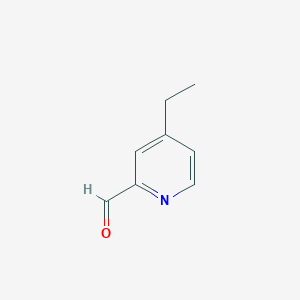
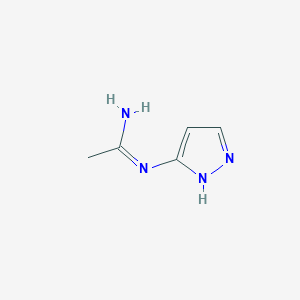
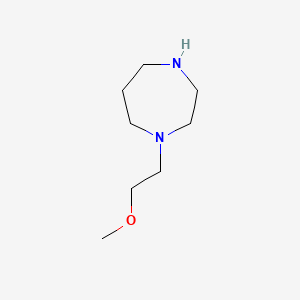

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride](/img/structure/B1627595.png)
